Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate
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Overview
Description
Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an azetidine ring, and a sulfonyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as cyclopropylamine and a suitable diketone.
Azetidine Ring Formation: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the pyrimidine derivative.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups may allow it to be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biology: The compound could be used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism by which Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
Ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate is unique due to its combination of a cyclopropylpyrimidine moiety with an azetidine ring and a sulfonyl ester group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
ethyl 3-[3-(5-cyclopropylpyrimidin-2-yl)azetidin-1-yl]sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-2-22-14(19)5-6-23(20,21)18-9-13(10-18)15-16-7-12(8-17-15)11-3-4-11/h7-8,11,13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAAVSROAOQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)N1CC(C1)C2=NC=C(C=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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